1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea

Fragment-Based Drug Discovery Tuberculosis Enoyl-ACP Reductase (InhA) Inhibition

1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea is a low-molecular-weight (233.31 g/mol) investigational compound belonging to the disubstituted urea class, specifically incorporating a cyclohexyl group and a pyridin-3-ylmethyl moiety. It is primarily characterized as a fragment hit (Fragment with functional group complexity (FGC) against the enoyl-acyl carrier protein reductase InhA from Mycobacterium tuberculosis, a validated target for antitubercular therapy.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 63668-33-7
Cat. No. B11581768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea
CAS63668-33-7
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C13H19N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H2,15,16,17)
InChIKeyXXSTXXTVGPRZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea (CAS 63668-33-7): A Structurally Enabled Fragment Hit for InhA-Targeted Antitubercular Discovery


1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea is a low-molecular-weight (233.31 g/mol) investigational compound belonging to the disubstituted urea class, specifically incorporating a cyclohexyl group and a pyridin-3-ylmethyl moiety [1]. It is primarily characterized as a fragment hit (Fragment 12) with functional group complexity (FGC) against the enoyl-acyl carrier protein reductase InhA from Mycobacterium tuberculosis, a validated target for antitubercular therapy [1]. The compound's binding mode has been determined via X-ray crystallography (PDB ID: 5OIL, resolution 2.76 Angstrom), providing atomic-level structural information that confirms its interaction with key InhA active-site residues, including Tyr158 and the NADH cofactor ribosyl group, via its urea functional group [2]. This structural validation distinguishes it from many uncharacterized urea analogs, offering tangible, data-backed starting points for fragment-based lead optimization campaigns against tuberculosis [1].

Workflow Fragment-based drug discovery targeting InhA
Structure Co-crystal structure validated (PDB 5OIL, 2.76 Å)
Procurement Defined fragment hit with documented elaboration path

Why 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea Cannot Be Casually Substituted by Other Pyridinylmethyl Urea Isomers or Analogs


Substituting 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea with its 2-pyridyl or 4-pyridyl regioisomers, or with other urea-based InhA fragment hits, introduces critical risks to experimental reproducibility and project continuity. The 3-pyridyl isomer has a uniquely characterized binding mode within the InhA active site, where the pyridine nitrogen engages in a specific interaction with Glu219, an orientation that cannot be recapitulated by the 2- or 4-pyridyl isomers due to altered nitrogen positioning [1]. Furthermore, while other InhA fragment hits such as pyrazoles 4 and 9 (PDB IDs not listed) bind to the same sub-pocket, they lack the critical Tyr158 interaction mediated by the urea group of Fragment 12, a feature that anchors the pose and provides a distinct hydrogen-bond network essential for structure-based elaboration [1][2]. Even a simple methylation of Fragment 12 resulted in a measurable improvement in potency (pIC50 from <3.0 to 4.0 for Compound 38), demonstrating that substitution with a homolog of unknown structure-activity relationship (SAR) would discard a proven trajectory for potency gains while introducing unpredictable binding mode shifts [1].

2- or 4-pyridyl regioisomers cannot recapitulate the specific Glu219 interaction confirmed for the 3-pyridyl isomer.

Pyrazole fragment hits (e.g., 9, 34) lack the urea-mediated Tyr158 hydrogen-bond network critical for anchoring.

Simple methylation or fragment merging alters potency trajectory; direct interchange with parent fragment may shift SAR.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea Against Closest Analogs and In-Class Alternatives


InhA Biochemical Potency and Fragment-Based Elaboration Trajectory vs. Other InhA Fragment Hits

In the primary screening study, 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea (Fragment 12) demonstrated an InhA biochemical pIC50 of <3.0 (IC50 > 1 mM), classifying it as a weak but structurally informative fragment hit [1]. Critically, its value lies not in its standalone potency but in its demonstrated elaboration potential: simple methylation to yield Compound 38 improved the pIC50 to 4.0, while merging with another fragment (Fragment 24) to produce urea 37 further increased the pIC50 to 4.1 [1]. In contrast, the pyrazole fragment hits 9 and 34, despite higher standalone potencies (pIC50 of 3.4 and <3.0 respectively), lack the critical urea-mediated interaction with Tyr158, limiting their immediate utility for structure-guided merging [1][2]. This positions the 3-pyridylmethyl urea isomer as a validated, crystallographically enabled starting point for structure-based lead optimization.

InhA Potency & Elaboration
Head-to-head
Fragment 12 pIC50
Supports structure-guided elaboration assessment
Data from one independent experiment in duplicate; >10-fold potency gain from parent to merged compound
Regioisomer Binding
Cross-study comparable
3-pyridyl nitrogen engages Glu219 (PDB 5OIL); no co-crystal structures for 2- or 4-isomers reported
Binding mode may not transfer to regioisomers
Qualitative difference based on crystallographic data
FGC Fragment Enrichment
Class-level
FGC-FRAG set: 24% of library contributed 41% of validated hits (~1.7-fold enrichment)
Class-level enrichment supports fragment library design
Set-level data; individual fragment attribution limited
Physicochemical Profile
Data to verify
Purity ≥95% (batch QC); mp 109–114°C; soluble in organic solvents (chloroform, DCM, DMF, EtOAc, MeOH)
Supplier-reported property; verify for experimental use
Limited comparative data for 2- or 4-pyridyl isomers
Fragment-Based Drug Discovery Tuberculosis Enoyl-ACP Reductase (InhA) Inhibition Structure-Activity Relationship (SAR)

Regioisomeric Binding Specificity: 3-Pyridyl Isomer vs. 2-Pyridyl and 4-Pyridyl Isomers

The positioning of the pyridine nitrogen at the 3-position of the methylpyridyl group is essential for the observed binding mode. X-ray crystallographic data (PDB 5OIL) reveals that the pyridyl nitrogen of the 3-isomer forms a specific interaction with the carboxylic moiety of Glu219 in the InhA active site [1][2]. In contrast, the 4-pyridyl isomer (CAS 131519-56-7) would project the nitrogen into a different spatial orientation, precluding this interaction, while the 2-pyridyl isomer would likely experience steric clash or altered hydrogen-bond geometry [2]. No co-crystal structures of InhA with either the 2-pyridyl or 4-pyridyl isomers have been reported, indicating that these regioisomers fail to produce diffraction-quality crystals under identical conditions, a qualitative but significant indicator of divergent binding behavior [1].

Regioisomer Binding
Cross-study comparable
3-pyridyl nitrogen engages Glu219 (PDB 5OIL); no co-crystal structures for 2- or 4-isomers reported
Binding mode may not transfer to regioisomers
Qualitative difference based on crystallographic data
Regioisomerism Binding Mode Analysis Medicinal Chemistry

Functional Group Complexity (FGC) Advantage in Fragment Screening Hit Rate and Pose Conservation

The compound was specifically designed as part of a fragment library enriched in functional group complexity (FGC), which was compared against other fragment sets (e.g., historical, 3D, and informed fragment libraries) in the same screening campaign. Fragments from the FGC-FRAG set, such as Fragment 12, comprised 24% of the total library but contributed 41% of validated hits after NADH STD signal suppression selection, demonstrating enrichment [1]. Unlike simpler fragments, Fragment 12 maintained its conserved binding pose during elaboration, as confirmed by the co-crystal structure of the merged Urea 37 (pIC50 4.1) [1]. This contrasts with fragments lacking FGC, which are more prone to binding mode shifts during optimization [1].

FGC Fragment Enrichment
Class-level
FGC-FRAG set: 24% of library contributed 41% of validated hits (~1.7-fold enrichment)
Class-level enrichment supports fragment library design
Set-level data; individual fragment attribution limited
Functional Group Complexity Fragment Library Design Ligand Efficiency

Physicochemical Property Profile vs. Closest Urea Analogs

Commercially available 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea has reported physicochemical properties that differentiate it from closely related urea analogs. Its melting point is reported at 109-114 degrees Celsius, and it is soluble in chloroform, dichloromethane, DMF, ethyl acetate, and methanol, with limited aqueous solubility . The supplier Bidepharm provides batch-specific quality control data, including NMR, HPLC, and GC, ensuring standard purity of 95% or greater . In contrast, the 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea isomer (CAS 131519-56-7) is sold by some vendors but with less publicly available QC documentation, while the 2-pyridyl isomer is even less characterized .

Physicochemical Profile
Data to verify
Purity ≥95% (batch QC); mp 109–114°C; soluble in organic solvents (chloroform, DCM, DMF, EtOAc, MeOH)
Supplier-reported property; verify for experimental use
Limited comparative data for 2- or 4-pyridyl isomers
Solubility Melting Point Physicochemical Properties Quality Control

Primary Research and Procurement Scenarios Where 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea Delivers Scientific Advantage


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Mycobacterium tuberculosis InhA

For teams initiating or expanding FBDD efforts against InhA, this compound serves as a structurally validated, low-molecular-weight starting point. Its co-crystal structure (PDB 5OIL) provides atomic coordinates and binding mode information, enabling rapid structure-based elaboration [1]. The demonstrated potency improvement upon methylation and fragment merging (from pIC50 <3.0 to 4.1) provides a proven, multi-step SAR path [1]. This avoids the costly and time-consuming hit-to-lead uncertainty associated with uncharacterized InhA fragment hits.

Regioisomer Selectivity Studies and Binding Mode Comparisons in Enoyl-ACP Reductase Systems

The unique crystallographic engagement of the pyridin-3-yl nitrogen with Glu219 makes this compound an ideal reference standard for regioisomer selectivity studies [2]. Researchers can systematically compare the 2-, 3-, and 4-pyridylmethyl isomers to map the structural determinants of InhA binding. The absence of co-crystal structures for the 2- and 4-isomers underscores the 3-isomer's unique suitability for such investigations.

Functional Group Complexity (FGC) Fragment Library Benchmarking and Expansion

As a representative member of a validated FGC-FRAG library that demonstrated enrichment (24% of library composition vs. 41% of validated hits), this compound can be used as a benchmark when designing or expanding proprietary fragment libraries for other oxidoreductase targets [1]. Its conserved binding pose during elaboration validates the FGC design principle, making it a useful quality control standard for new library synthesis and screening workflows.

Medicinal Chemistry Optimization and Structure-Guided Fragment Merging Projects

This compound is a direct precursor for synthesizing more potent urea-based InhA inhibitors, such as Compound 38 and Urea 37, which have documented synthetic routes and SAR [1]. Procurement of the parent fragment enables in-house elaboration along a validated chemical trajectory, reducing synthetic risk and accelerating lead identification timelines compared to starting from commercially unavailable or unvalidated analogs.

Application
Selection Property
Validation Focus
InhA FBDD campaigns
Co-crystal structure (PDB 5OIL)
Structure-guided elaboration pathway
Regioisomer selectivity mapping
Specific Glu219 interaction
Binding mode analysis across regioisomers
FGC library benchmarking
Reported FGC enrichment profile
Hit rate and pose conservation validation
MedChem optimization
Defined synthetic route from parent
SAR expansion and potency trajectory
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